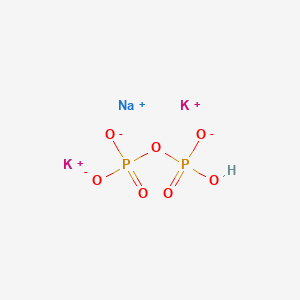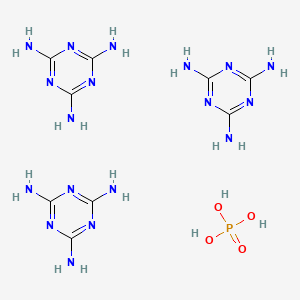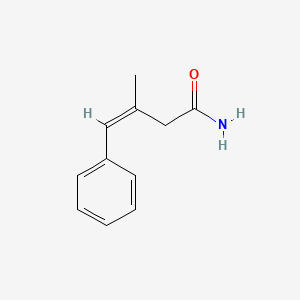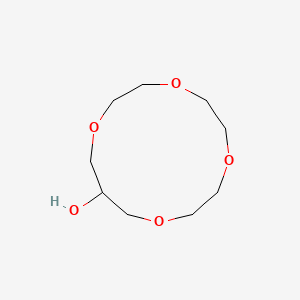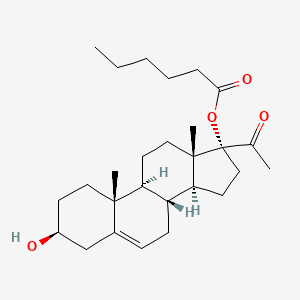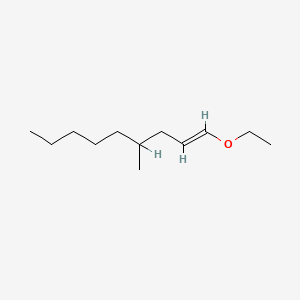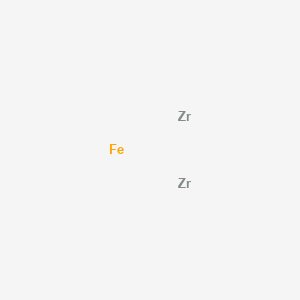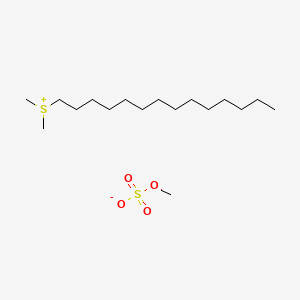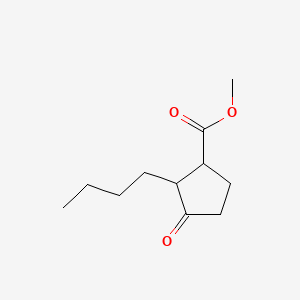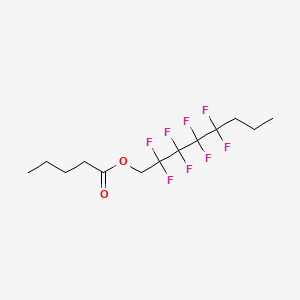
Sodium butan-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white to off-white powder that is highly reactive and used as a strong base in organic synthesis . This compound is particularly notable for its role in various chemical reactions, including deprotonation and nucleophilic substitution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium butan-2-olate can be synthesized through the reaction of 2-butanol with sodium metal. The reaction typically occurs under anhydrous conditions to prevent the formation of sodium hydroxide. The general reaction is as follows:
2C4H9OH+2Na→2C4H9ONa+H2
This reaction requires careful handling due to the reactivity of sodium metal and the potential release of hydrogen gas .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar methods but with enhanced safety measures and equipment to handle the reactive nature of the materials involved. The process is optimized for yield and purity, often involving the use of inert atmospheres to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium butan-2-olate undergoes several types of chemical reactions, including:
Deprotonation: It acts as a strong base, deprotonating weak acids.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, particularly with alkyl halides, to form ethers.
Elimination Reactions: It can induce elimination reactions to form alkenes.
Common Reagents and Conditions:
Deprotonation: Typically involves weak acids such as alcohols or phenols under anhydrous conditions.
Nucleophilic Substitution: Involves alkyl halides under aprotic solvent conditions.
Elimination Reactions: Often conducted at elevated temperatures to favor the formation of alkenes.
Major Products:
Ethers: Formed from nucleophilic substitution reactions.
Alkenes: Resulting from elimination reactions.
Applications De Recherche Scientifique
Sodium butan-2-olate is widely used in scientific research due to its strong basicity and reactivity. Some of its applications include:
Organic Synthesis: Used as a base in various organic reactions, including the synthesis of complex molecules.
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates.
Polymer Chemistry: Used in the polymerization processes to create specific polymer structures.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The primary mechanism of action for sodium butan-2-olate involves its role as a strong base. It deprotonates weak acids, generating alkoxide ions that can participate in further chemical reactions. The molecular targets include hydrogen atoms in weak acids, and the pathways involved often lead to the formation of new carbon-oxygen bonds or the elimination of hydrogen atoms .
Comparaison Avec Des Composés Similaires
Sodium tert-butoxide (NaOC(CH3)3): Another strong base used in organic synthesis, known for its steric hindrance which affects its reactivity.
Sodium ethoxide (C2H5ONa): A less sterically hindered base compared to sodium butan-2-olate, used in similar reactions but with different reactivity profiles.
Uniqueness: this compound is unique due to its balance of reactivity and steric effects, making it suitable for specific reactions where other bases might be too reactive or not reactive enough .
Propriétés
Numéro CAS |
7726-51-4 |
|---|---|
Formule moléculaire |
C4H9NaO |
Poids moléculaire |
96.10 g/mol |
Nom IUPAC |
sodium;butan-2-olate |
InChI |
InChI=1S/C4H9O.Na/c1-3-4(2)5;/h4H,3H2,1-2H3;/q-1;+1 |
Clé InChI |
VSCLJRSWEGZJNY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



